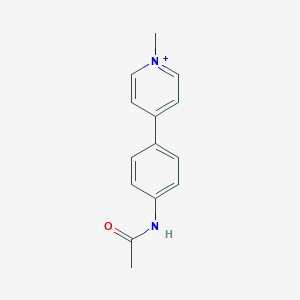

1-Methyl-4-(4'-acetamidophenyl)pyridinium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methyl-4-(4'-acetamidophenyl)pyridinium (abbreviated as MAP) is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. MAP is a positively charged organic molecule that can interact with negatively charged biological molecules such as DNA and proteins. This property makes MAP a useful tool for studying various biological processes and mechanisms.

Mechanism Of Action

The mechanism of action of 1-Methyl-4-(4'-acetamidophenyl)pyridinium is based on its ability to interact with negatively charged biological molecules such as DNA and proteins. When 1-Methyl-4-(4'-acetamidophenyl)pyridinium binds to these molecules, it can alter their structure and function, leading to changes in cellular processes and signaling pathways. The exact mechanism of action of 1-Methyl-4-(4'-acetamidophenyl)pyridinium is still under investigation, but it is believed to involve electrostatic interactions and hydrogen bonding.

Biochemical And Physiological Effects

1-Methyl-4-(4'-acetamidophenyl)pyridinium has been shown to have a number of biochemical and physiological effects, including the ability to inhibit protein-protein interactions, modulate enzyme activity, and alter gene expression. These effects can have important implications for various biological processes, such as cell signaling, metabolism, and immune response.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-Methyl-4-(4'-acetamidophenyl)pyridinium in scientific research is its ability to interact with negatively charged biological molecules, which makes it a useful tool for studying various biological processes. However, there are also some limitations to using 1-Methyl-4-(4'-acetamidophenyl)pyridinium, such as its potential toxicity and limited solubility in aqueous solutions. Careful consideration must be given to the concentration and exposure time of 1-Methyl-4-(4'-acetamidophenyl)pyridinium in experiments to avoid unwanted effects.

Future Directions

There are many potential future directions for research involving 1-Methyl-4-(4'-acetamidophenyl)pyridinium, including the development of new methods for synthesizing and characterizing the compound, as well as the exploration of its potential applications in drug discovery and disease diagnosis. Some possible areas of research include the use of 1-Methyl-4-(4'-acetamidophenyl)pyridinium as a fluorescent probe for imaging biological processes in vivo, the development of 1-Methyl-4-(4'-acetamidophenyl)pyridinium-based therapies for cancer and other diseases, and the investigation of the role of 1-Methyl-4-(4'-acetamidophenyl)pyridinium in various physiological processes such as inflammation and oxidative stress.

Synthesis Methods

1-Methyl-4-(4'-acetamidophenyl)pyridinium can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One common method involves the reaction of 4-acetamidobenzaldehyde with methylpyridine in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

1-Methyl-4-(4'-acetamidophenyl)pyridinium has been used in a wide range of scientific studies, including DNA sequencing, protein structure analysis, and drug discovery. One of the most important applications of 1-Methyl-4-(4'-acetamidophenyl)pyridinium is in the field of biochemistry, where it is used to study the interactions between proteins and other biomolecules. 1-Methyl-4-(4'-acetamidophenyl)pyridinium can also be used as a fluorescent probe to visualize biological processes in living cells.

properties

CAS RN |

106362-27-0 |

|---|---|

Product Name |

1-Methyl-4-(4'-acetamidophenyl)pyridinium |

Molecular Formula |

C14H15N2O+ |

Molecular Weight |

227.28 g/mol |

IUPAC Name |

N-[4-(1-methylpyridin-1-ium-4-yl)phenyl]acetamide |

InChI |

InChI=1S/C14H14N2O/c1-11(17)15-14-5-3-12(4-6-14)13-7-9-16(2)10-8-13/h3-10H,1-2H3/p+1 |

InChI Key |

CBYFCTZDCHHFOQ-UHFFFAOYSA-O |

SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CC=[N+](C=C2)C |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CC=[N+](C=C2)C |

Other CAS RN |

106362-27-0 |

synonyms |

1-methyl-4-(4'-acetamidophenyl)pyridinium 1-methyl-4-(4'-acetamidophenyl)pyridinium iodide MACPP+ |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(1h-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid](/img/structure/B11486.png)

![1-[2-(2-Pyrrolidin-1-ylethoxy)ethyl]pyrrolidine](/img/structure/B11492.png)

![N-[1-(2,5-dimethyl-1H-pyrrol-3-yl)ethylidene]-N-methylamine](/img/structure/B11493.png)

![Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate](/img/structure/B11510.png)